molecular formula C15H13N3OS B2996113 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one CAS No. 305851-12-1

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one

Cat. No.: B2996113
CAS No.: 305851-12-1
M. Wt: 283.35
InChI Key: RDFBISSJKDEEFK-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one is an organic compound that features a benzotriazole ring and a phenylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one can be synthesized through a multi-step process involving the following key steps:

    Formation of Benzotriazole: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Propanone Backbone: The benzotriazole ring is then reacted with a suitable halogenated propanone derivative under basic conditions to form the desired intermediate.

    Introduction of Phenylsulfanyl Group: The intermediate is further reacted with a phenylsulfanyl reagent, such as thiophenol, under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring and phenylsulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one can be compared with similar compounds such as:

    1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a phenylthio group instead of phenylsulfanyl.

    1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylseleno)propan-2-one: Contains a phenylseleno group, offering different reactivity and properties.

    1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylamino)propan-2-one: Features a phenylamino group, leading to distinct chemical and biological activities.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-phenylsulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-12(11-20-13-6-2-1-3-7-13)10-18-15-9-5-4-8-14(15)16-17-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBISSJKDEEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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